molecular formula C10H12O3 B13664995 3-Ethyl-4-(hydroxymethyl)benzoic acid

3-Ethyl-4-(hydroxymethyl)benzoic acid

Cat. No.: B13664995
M. Wt: 180.20 g/mol
InChI Key: JTOGEEATNRVYDN-UHFFFAOYSA-N
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Description

3-Ethyl-4-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the third position and a hydroxymethyl group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid derivatives. For instance, starting with 4-(hydroxymethyl)benzoic acid, an ethyl group can be introduced at the third position using ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-(hydroxymethyl)benzoic acid is coupled with an ethyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. For example, the use of continuous flow reactors can enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(hydroxymethyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 3-Ethyl-4-carboxybenzoic acid.

    Reduction: 3-Ethyl-4-(hydroxymethyl)benzyl alcohol.

    Substitution: 3-Ethyl-4-(bromomethyl)benzoic acid.

Scientific Research Applications

3-Ethyl-4-(hydroxymethyl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(hydroxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, the hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethyl group can also affect the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)benzoic acid: Lacks the ethyl group at the third position.

    3-Methyl-4-(hydroxymethyl)benzoic acid: Has a methyl group instead of an ethyl group at the third position.

    3-Ethylbenzoic acid: Lacks the hydroxymethyl group at the fourth position.

Uniqueness

3-Ethyl-4-(hydroxymethyl)benzoic acid is unique due to the presence of both the ethyl and hydroxymethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-ethyl-4-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C10H12O3/c1-2-7-5-8(10(12)13)3-4-9(7)6-11/h3-5,11H,2,6H2,1H3,(H,12,13)

InChI Key

JTOGEEATNRVYDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)O)CO

Origin of Product

United States

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